5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate
Overview
Description
5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate, also known as TNB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. TNB is a member of the class of compounds known as naphthalenes, which are widely used in medicinal chemistry due to their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to act through various pathways such as the inhibition of enzymes, modulation of signaling pathways, and regulation of gene expression. 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate has been shown to interact with various molecular targets such as acetylcholinesterase, cyclin-dependent kinases, and nuclear factor-kappa B.
Biochemical and Physiological Effects
5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate has several advantages as a research tool, including its ease of synthesis and its diverse biological activities. However, 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate also has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate. One area of interest is the development of 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential of 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate as a treatment for various neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanism of action of 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate and its potential therapeutic applications in various fields.
Scientific Research Applications
5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate has shown promise as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In oncology, 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate has been shown to possess anti-tumor properties and has been studied as a potential treatment for various types of cancer. In immunology, 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate has been shown to modulate the immune system and has been studied as a potential treatment for autoimmune diseases.
properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-yl 3,4,5-trimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-22-17-11-15(12-18(23-2)19(17)24-3)20(21)25-16-9-8-13-6-4-5-7-14(13)10-16/h8-12H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIGXVMIQKPQJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(CCCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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